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Trial Metric

Peripheral T-Cell Lymphoma (PTCL)
Cohort

Cutaneous T-Cell Lymphoma
(CTCL) Cohort

Patient Population

Prior Therapies
(Median)

Dosing Regimen

Primary Endpoint:
Objective
Response Rate
(ORR)

Common Adverse
Events ( >25%
incidence)

Serious Adverse
Reactions

Relapsed or Refractory PTCL (n=24)
[1]

3 prior systemic therapies [1]
1000 mg/mz intravenously, days 1-5 of
a 21-day cycle [1]

25% [1]

Nausea, fatigue, pyrexia (fever),

anemia, vomiting [2]

Included pneumonia, pyrexia,
infection, anemia, increased

Relapsed or Refractory CTCL (n=29)
[1]

4 prior systemic therapies; 1 prior skin-
directed therapy [1]

1000 mg/mz intravenously, days 1-5 of
a 21-day cycle [1]

14% [1]

Nausea, fatigue, pyrexia (fever),

anemia, vomiting [2]

Included pneumonia, pyrexia,
infection, anemia, increased
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Peripheral T-Cell Lymphoma (PTCL) Cutaneous T-Cell Lymphoma

Trial Metric
Cohort (CTCL) Cohort
creatinine, thrombocytopenia, and creatinine, thrombocytopenia, and
multi-organ failure [2] multi-organ failure [2]

Detailed Trial Design & Methodology

The foundational phase II trial for belinostat was an open-label, multicenter, single-arm study designed to

evaluate its efficacy and safety in a specific patient population [1].

¢ Patient Cohort: The trial enrolled patients with confirmed PTCL or CTCL who had failed at least one

prior systemic therapy. The PTCL cohort was heavily pre-treated, with a median of three prior
therapies, reflecting the population's limited treatment options [1].

¢ Intervention and Dosing: Patients received belinostat monotherapy at a dose of 1000 mg/m?,
administered via a 30-minute intravenous infusion on days 1 through 5 of a repeating 21-day cycle.
Treatment continued until disease progression or unacceptable toxicity occurred [1] [3].

e Primary Endpoint: The primary goal of the trial was to determine the Objective Response Rate
(ORR), which is the proportion of patients who achieved either a complete or partial response
according to standardized criteria [1].

¢ Key Secondary Endpoints: These included assessing the duration of response, progression-free
survival, and the safety and tolerability profile of the drug [1].

Comparative Efficacy with Other Agents

In the landscape of relapsed/refractory PTCL, several novel agents have been approved. The table below

places belinostat's performance in context with other available treatments.

Pivotal Trial Response Rate (ORR,

Drug (Generic Name) Mechanism of Action

CR)
Belinostat [3] Pan-histone deacetylase (HDAC) 26%, 11%
inhibitor
Pralatrexate [3] Folate analogue metabolic inhibitor 29%, 11%
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Pivotal Trial Response Rate (ORR,

Drug (Generic Name) Mechanism of Action CR)

Romidepsin [3] HDAC inhibitor (primarily Class ) 38%, 18%

Brentuximab Vedotin Anti-CD30 antibody-drug conjugate 86%, 57% (for ALCL only)
[3]

A meta-analysis of clinical trials further contextualizes these single-agent therapies, noting that while
combination chemotherapy may show a numerically higher ORR in some settings, single agents like

belinostat remain an "attractive outpatient option" for relapsed/refractory PTCL [4].

Mechanism of Action & Preclinical Insights

Understanding belinostat's mechanism provides insight into its application and ongoing research.

e Epigenetic Action: Belinostat is a pan-histone deacetylase (HDAC) inhibitor. It targets Class I, Il,
and IV HDAC enzymes, leading to increased histone acetylation. This relaxes chromatin structure,
allowing for the transcription of genes that promote cell cycle arrest, differentiation, and apoptosis
(programmed cell death) in cancer cells [3] [5].

¢ Non-Histone Targets: Beyond histones, HDACs regulate acetylation of many non-histone proteins.
Belinostat's anti-cancer effects are also linked to the disruption of chaperone proteins like HSP9O0,
induction of DNA damage, and downregulation of critical survival pathways such as MAPK [3] [5] [6].

The following diagram illustrates the multifaceted mechanism of belinoestat-induced cancer cell death.
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Research Applications & Combination Strategies

Preclinical studies highlight belinostat's potential beyond its approved indication, particularly in

combination regimens.

¢ Sensitizing Resistant Cancers: Research in lung squamous cell carcinoma showed that belinostat
sensitized cisplatin-resistant cells to treatment. It achieved this by downregulating the MAPK pathway
through the ubiquitin-proteasome-mediated degradation of SOS1, an upstream regulator, leading to
strong synergistic cytotoxicity [5].

¢ Novel Combinations in Solid Tumors: A study in triple-negative breast cancer (MDA-MB-231 cells)
demonstrated that the combination of belinostat with the HSP90 inhibitor 17-AAG exhibited strong
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synergistic effects. The combination significantly enhanced inhibition of cell proliferation, induced
apoptosis, and, notably, suppressed cancer cell migration more effectively than either drug alone [6].

¢ Addressing Pharmacokinetic Limitations: A key challenge with belinostat in solid tumors is its
rapid metabolic inactivation by the liver enzyme UGT1AL1. To overcome this, a novel copper-
complexed prodrug (Cubisbel) was developed. This prodrug demonstrated a significantly longer half-
life in vitro and maintained potent anti-cancer activity in colon cancer models, presenting a promising
strategy to improve belinostat's efficacy [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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